(2,2-Diethoxyethyl)benzene

Description

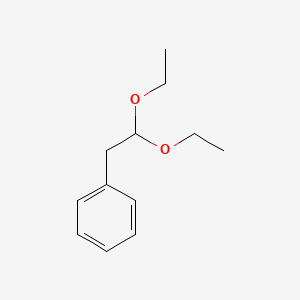

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-13-12(14-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYERTDTXGGOMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052314 | |

| Record name | (2,2-Diethoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

237.00 to 238.00 °C. @ 760.00 mm Hg | |

| Record name | (2,2-Diethoxyethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6314-97-2 | |

| Record name | Phenylacetaldehyde diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6314-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetaldehyde diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2,2-diethoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2,2-Diethoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-diethoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETALDEHYDE DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUF33E133Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2,2-Diethoxyethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,2-Diethoxyethyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Diethoxyethyl)benzene, also known as phenylacetaldehyde diethyl acetal, is an aromatic organic compound with significant applications in the flavor, fragrance, and synthetic chemistry sectors. Its characteristic green, floral, and sweet aroma makes it a valuable ingredient in perfumery and flavor formulations.[1][2] Beyond its sensory attributes, its chemical stability as an acetal renders it a useful protective group for the aldehyde functionality in complex organic syntheses. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, offering insights for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor profile described as green, floral (hyacinth), and sweet.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | |

| CAS Number | 6314-97-2 | |

| Boiling Point | 237-238 °C at 760 mmHg | [5] |

| Density | ~0.964 g/cm³ | [6] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in ethanol and other organic solvents; slightly soluble in water. | [7] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of phenylacetaldehyde with ethanol.[8][9] This reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the acetal.

Reaction Mechanism: Acid-Catalyzed Acetalization

The mechanism for the formation of this compound from phenylacetaldehyde and ethanol in the presence of an acid catalyst proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of phenylacetaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, forming a hemiacetal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.

-

Final Deprotonation: A final deprotonation step yields the stable acetal, this compound, and regenerates the acid catalyst.

Caption: Acid-catalyzed formation of this compound.

Experimental Protocol: Synthesis from Phenylacetaldehyde

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Phenylacetaldehyde

-

Ethanol (absolute)

-

Triethyl orthoformate

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, anhydrous HCl)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus (optional, for water removal)

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

-

To a solution of phenylacetaldehyde (1.0 eq) in an excess of absolute ethanol (5-10 eq), add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (0.01-0.05 eq). Triethyl orthoformate (1.2 eq) can also be added as a water scavenger.

-

The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If a Dean-Stark trap is used, the reaction is heated to reflux to azeotropically remove the water formed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The mixture is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons (C₆H₅): A multiplet in the range of δ 7.1-7.3 ppm.

-

Benzylic protons (CH₂): A doublet in the range of δ 2.8-3.0 ppm.

-

Acetal proton (CH): A triplet in the range of δ 4.5-4.7 ppm.

-

Methylene protons of ethoxy groups (OCH₂CH₃): A quartet in the range of δ 3.4-3.7 ppm.

-

Methyl protons of ethoxy groups (OCH₂CH₃): A triplet in the range of δ 1.1-1.3 ppm.

-

-

¹³C NMR:

-

Aromatic carbons: Signals in the range of δ 125-140 ppm.

-

Acetal carbon (CH): A signal around δ 100-105 ppm.

-

Methylene carbons of ethoxy groups (OCH₂): Signals in the range of δ 60-65 ppm.

-

Benzylic carbon (CH₂): A signal around δ 40-45 ppm.

-

Methyl carbons of ethoxy groups (CH₃): Signals around δ 15 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. The absence of a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹, which is characteristic of aldehydes, and the presence of strong C-O stretching bands are key indicators of acetal formation.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2850-2980 cm⁻¹: Aliphatic C-H stretching from the ethyl and benzyl groups.

-

~1600 and ~1495 cm⁻¹: Aromatic C=C stretching.

-

~1050-1150 cm⁻¹: Strong C-O stretching vibrations characteristic of the acetal group.[12]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 194. The fragmentation pattern would likely involve the loss of ethoxy groups (•OCH₂CH₃, 45 Da) and the benzyl group (•CH₂C₆H₅, 91 Da). A prominent peak at m/z 103, corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment, is also expected.

Applications in Organic Synthesis

Beyond its use in fragrances, this compound serves as a valuable intermediate and protecting group in organic synthesis.

Acetal as a Protecting Group

Aldehydes are highly reactive functional groups that can undergo a variety of transformations. In a multi-step synthesis, it is often necessary to protect the aldehyde group to prevent it from reacting with reagents intended for other parts of the molecule. Acetals, being stable to bases, organometallic reagents (like Grignard reagents), and reducing agents (like lithium aluminum hydride), are excellent protecting groups for aldehydes.[13][14]

The this compound moiety can be used to protect a phenylacetaldehyde group. The acetal can be readily removed (deprotected) under acidic aqueous conditions to regenerate the aldehyde.[8]

Caption: Workflow for using an acetal as a protecting group.

Precursor for Other Compounds

This compound can serve as a precursor in the synthesis of various other organic molecules. For instance, the aldehyde can be regenerated and then used in subsequent reactions such as Wittig reactions, aldol condensations, or reductive aminations to build more complex molecular architectures. While specific examples in drug development are not widely published, its role as a stable form of phenylacetaldehyde makes it a potentially useful building block in the synthesis of pharmaceuticals and other fine chemicals.

Conclusion

This compound is a versatile molecule with established applications in the flavor and fragrance industries and significant potential in organic synthesis. Its straightforward synthesis via acid-catalyzed acetalization of phenylacetaldehyde and its stability under a range of conditions make it an attractive compound for both industrial and laboratory settings. The ability of the acetal group to serve as a robust protecting group for aldehydes highlights its utility in the strategic synthesis of complex molecules. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for chemists and researchers.

References

- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).

-

Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0041610). Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2,2-dimethoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2,2-dimethoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, (2,2-diethoxyethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). (2,2-Diethoxyethoxy)benzene. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Monachem Specialities LLP. (n.d.). Flavour & Fragrance. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2,2-diethoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ATB. (n.d.). (2,2-Dimethoxyethyl)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

- Kocienski, P. J. (n.d.). Protecting Groups.

-

PubChemLite. (n.d.). This compound (C12H18O2). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, August 12). 5.6: 13C-NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]

-

FooDB. (2011, March 30). Showing Compound this compound (FDB021765). Retrieved from [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2,2-diethoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | benzene-d6 | NMR Chemical Shifts. Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, (2,2-diethoxyethyl)-. Retrieved from [Link]

- Google Patents. (n.d.). Use of 1-ethoxy-4-ethyl benzene as a perfuming and flavouring agent.

-

National Institutes of Health. (n.d.). Perfume and Flavor Engineering: A Chemical Engineering Perspective. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetaldehyde diethyl acetal. Retrieved from [Link]

Sources

- 1. Monachem Specialities LLP [monachem.com]

- 2. PubChemLite - this compound (C12H18O2) [pubchemlite.lcsb.uni.lu]

- 3. Showing Compound this compound (FDB021765) - FooDB [foodb.ca]

- 4. This compound | 6314-97-2 [m.chemicalbook.com]

- 5. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]

- 6. Benzene, (2,2-dimethoxyethyl)- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. Benzene, (2,2-dimethoxyethyl)- [webbook.nist.gov]

- 10. (2,2-Dimethoxyethyl)benzene | C10H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 11. Benzene, (2,2-dimethoxyethyl)- [webbook.nist.gov]

- 12. Protecting group - Wikipedia [en.wikipedia.org]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. media.neliti.com [media.neliti.com]

A Comprehensive Guide to the Analytical Characterization of (2,2-Diethoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

(2,2-Diethoxyethyl)benzene, also known as phenylacetaldehyde diethyl acetal, is a significant compound in organic synthesis and the fragrance industry.[1][2] Its proper identification and the confirmation of its purity are critical for ensuring the quality and safety of end-products. This guide outlines the core analytical techniques required for a comprehensive characterization.

Physicochemical Properties

A foundational step in any analytical workflow is understanding the basic physical and chemical properties of the target compound. This data informs instrument parameter selection and sample handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₂ | [3] |

| Molecular Weight | 194.27 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 118.5 °C at 15 Torr | [1] |

| CAS Number | 6314-97-2 | [2] |

Part 1: Spectroscopic Characterization

Spectroscopic techniques are paramount for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. It provides detailed information about the chemical environment of individual atoms.

Expertise & Experience: The choice of solvent is critical. While deuterated chloroform (CDCl₃) is standard, ensure it is free from acidic impurities that could hydrolyze the acetal. The inclusion of a small amount of a proton sponge may be warranted if sample stability is a concern.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

-

Aromatic Protons (C₆H₅-): Expect a complex multiplet in the range of δ 7.2-7.4 ppm.[5][6] The protons on the monosubstituted benzene ring are technically not chemically equivalent, but their chemical shifts are often very similar, leading to overlapping signals.

-

Benzylic Protons (-CH₂-Ph): A doublet is expected around δ 2.9 ppm. This signal is split by the adjacent methine proton. Benzylic protons typically appear in the δ 2.3-3.0 ppm range.[5]

-

Methine Proton (-CH(OEt)₂): Expect a triplet around δ 4.6 ppm. This proton is coupled to the adjacent benzylic protons, resulting in a triplet multiplicity (n+1 rule, where n=2).

-

Methylene Protons (-O-CH₂-CH₃): A quartet is anticipated around δ 3.5-3.7 ppm. These protons are split by the three protons of the adjacent methyl group.

-

Methyl Protons (-CH₃): A triplet should appear around δ 1.2 ppm, resulting from coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aromatic Carbons: Signals for the benzene ring carbons are expected in the δ 125-140 ppm region.[5][7] The carbon attached to the ethyl group (ipso-carbon) will have a different chemical shift than the ortho, meta, and para carbons.

-

Methine Carbon (-CH(OEt)₂): The acetal carbon is significantly deshielded by the two oxygen atoms and is expected to appear around δ 100-105 ppm.[7]

-

Benzylic Carbon (-CH₂-Ph): This carbon should resonate in the range of δ 40-45 ppm.

-

Methylene Carbons (-O-CH₂-CH₃): These carbons, being attached to oxygen, will be found downfield around δ 60-65 ppm.

-

Methyl Carbons (-CH₃): The terminal methyl carbons are the most shielded and will appear upfield, typically around δ 15 ppm.

Trustworthiness: Self-Validating Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to confirm the proton ratios.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it also assesses purity.

Expertise & Experience: The molecular ion peak (M⁺) for acetals can sometimes be weak or absent in Electron Ionization (EI) mass spectra due to the lability of the acetal group.[8] Therefore, identifying key fragment ions is crucial for structural confirmation.

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 194, corresponding to the molecular weight of C₁₂H₁₈O₂.[9]

-

Base Peak: The most stable fragment, and thus the most abundant (base peak), is often the tropylium ion at m/z = 91, formed by cleavage of the bond between the benzylic carbon and the acetal carbon, followed by rearrangement.[8]

-

Other Key Fragments:

-

m/z = 149: Loss of an ethoxy radical (-OCH₂CH₃).

-

m/z = 103: Represents the [CH(OCH₂CH₃)₂]⁺ fragment.

-

m/z = 77: The phenyl cation ([C₆H₅]⁺), a common fragment for aromatic compounds.[10]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Characteristic IR Absorptions:

-

Aromatic C-H Stretch: A weak to medium absorption is expected around 3030 cm⁻¹.[5][11]

-

Aliphatic C-H Stretch: Strong absorptions will be present in the 2850-2960 cm⁻¹ range from the ethyl and methylene groups.[11]

-

Aromatic C=C Bending: A series of peaks in the 1450-1600 cm⁻¹ range are characteristic of the benzene ring.[5]

-

C-O Stretch: A strong, prominent band for the C-O ether linkages of the acetal will be observed in the 1050-1150 cm⁻¹ region.

-

Out-of-Plane Bending: Strong absorptions in the 690-770 cm⁻¹ range indicate a monosubstituted benzene ring.[5]

Part 2: Chromatographic Analysis for Purity Assessment

Chromatographic methods are essential for separating this compound from any impurities, starting materials, or byproducts.

Gas Chromatography (GC)

GC is the ideal technique for assessing the purity of volatile compounds like this compound.

Expertise & Experience: The choice of the GC column is critical. A mid-polarity column, such as one with a phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides good resolution for aromatic compounds. For higher polarity and alternative selectivity, a wax-type column (e.g., DB-Wax) can be used.[12][13]

Trustworthiness: Self-Validating Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5 or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program ensures the separation of potential lower and higher boiling point impurities.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Integrate the peak areas in the total ion chromatogram (TIC). The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The mass spectrum of the main peak should be compared against a reference library (e.g., NIST) and the expected fragmentation pattern.

Part 3: Integrated Characterization Workflow

A robust characterization relies on the logical integration of data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.

Mandatory Visualization: Analytical Workflow

Sources

- 1. This compound CAS#: 6314-97-2 [m.chemicalbook.com]

- 2. This compound | 6314-97-2 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Benzene, (2,2-diethoxyethyl)- [webbook.nist.gov]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. whitman.edu [whitman.edu]

- 9. hmdb.ca [hmdb.ca]

- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Benzene, (2,2-diethoxyethyl)- [webbook.nist.gov]

- 13. Benzene, (2,2-diethoxyethyl)- [webbook.nist.gov]

Spectroscopic data of (2,2-Diethoxyethyl)benzene (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Data of (2,2-Diethoxyethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 6314-97-2), a key organic compound with applications as a flavoring agent and chemical intermediate.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond simple data presentation, focusing on the causal relationships between molecular structure and spectral output. Each section includes detailed experimental protocols, data interpretation grounded in established principles, and visual aids to facilitate understanding. This self-validating document is fully referenced to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Molecular Signature

This compound, also known as Phenylacetaldehyde diethyl acetal, is an organic molecule with the chemical formula C₁₂H₁₈O₂.[1] Its structure features a benzene ring attached to an ethyl group which, in turn, is substituted with a diethyl acetal. This acetal functional group is a protecting group for an aldehyde, making the compound a stable precursor in various organic syntheses.

The unequivocal identification and purity assessment of such a compound are paramount in research and development. Spectroscopic techniques provide a non-destructive "fingerprint" of the molecule, revealing detailed information about its atomic composition, connectivity, and chemical environment. This guide explores the three primary spectroscopic methods used for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy to identify the functional groups and bond vibrations.

-

Mass Spectrometry (MS) to determine the molecular weight and analyze fragmentation patterns.

By understanding the principles behind the spectral data, scientists can confirm the identity, assess the purity, and predict the chemical behavior of this compound with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration).

Table 1: Predicted ¹H NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 7.20 - 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| b | 4.75 | Triplet (t) | 1H | Acetal proton (-CH(OEt)₂) |

| c | 2.90 | Doublet (d) | 2H | Methylene protons (-CH₂-Ph) |

| d | 3.55 | Quartet (q) | 4H | Methylene protons (-O-CH₂-CH₃) |

| e | 1.20 | Triplet (t) | 6H | Methyl protons (-CH₃) |

Note: Predicted values are based on standard chemical shift tables and computational models. Actual experimental values may vary slightly based on solvent and instrument frequency.

Expertise & Causality:

-

Aromatic Protons (a): The protons on the benzene ring appear far downfield (7.20-7.35 ppm) due to the deshielding effect of the aromatic ring current.[2] The overlapping signals result in a complex multiplet.

-

Acetal Proton (b): This single proton is attached to a carbon bonded to two oxygen atoms. The strong electronegativity of the oxygens significantly deshields this proton, shifting it downfield to ~4.75 ppm. It appears as a triplet because it is coupled to the two adjacent methylene protons (c).

-

Benzylic Protons (c): These methylene protons are adjacent to the benzene ring and the acetal carbon. Their chemical shift (~2.90 ppm) is downfield from a typical alkane due to the influence of the aromatic ring. They appear as a doublet because they are coupled to the single acetal proton (b).

-

Ethoxy Methylene Protons (d): These protons are on carbons bonded to oxygen, hence their downfield shift to ~3.55 ppm. They are split into a quartet by the three neighboring methyl protons (e).

-

Ethoxy Methyl Protons (e): These protons are in a standard aliphatic environment and appear furthest upfield (~1.20 ppm). They are split into a triplet by the two neighboring methylene protons (d).

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| 1 | 138.5 | Quaternary (C) |

| 2 | 129.5 | Methine (CH) |

| 3 | 128.4 | Methine (CH) |

| 4 | 126.5 | Methine (CH) |

| 5 | 41.0 | Methylene (CH₂) |

| 6 | 101.5 | Methine (CH) |

| 7 | 61.5 | Methylene (CH₂) |

| 8 | 15.3 | Methyl (CH₃) |

Note: A real spectrum is available for viewing on SpectraBase.[3] Predicted values are based on established substituent effects.

Expertise & Causality:

-

Aromatic Carbons (1-4): These carbons resonate in the typical aromatic region of 110-160 ppm.[4] The quaternary carbon (C1), where the alkyl chain attaches, is typically the most deshielded of the group. Due to symmetry in the phenyl group, carbons 2/2' and 3/3' are chemically equivalent, leading to only four signals for the six aromatic carbons.

-

Benzylic Carbon (5): This CH₂ carbon is shifted slightly downfield to ~41.0 ppm due to its proximity to the aromatic ring.

-

Acetal Carbon (6): Similar to its attached proton, this carbon is significantly deshielded by the two oxygen atoms, resulting in a chemical shift far downfield at ~101.5 ppm.

-

Ethoxy Carbons (7, 8): The methylene carbon (C7) bonded to oxygen appears around 61.5 ppm, while the terminal methyl carbon (C8) is found in the typical upfield aliphatic region at ~15.3 ppm.[5][6]

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Protocol: NMR Data Acquisition

Trustworthiness through Self-Validation: This protocol ensures reliable and reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-characterized residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a single scan to check signal intensity.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 16 scans (NS=16) to improve the signal-to-noise ratio.

-

Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover 0 to 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-3 seconds.

-

Co-add 1024 scans (NS=1024) or more, as the ¹³C isotope has a low natural abundance (~1.1%).

-

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet centered at 77.16 ppm.

-

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is an excellent tool for identifying the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1150 - 1050 | C-O Stretch | Acetal/Ether (C-O-C) | Strong |

| 770 - 730 & 710 - 690 | C-H Bend (out-of-plane) | Monosubstituted Benzene | Strong |

Expertise & Causality:

-

Aromatic C-H Stretch: The peaks just above 3000 cm⁻¹ are a hallmark of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[7][8]

-

Aliphatic C-H Stretch: The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the ethyl and ethoxy groups.

-

Aromatic Ring C=C Stretch: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations within the benzene ring itself and are highly characteristic of aromatic compounds.[4][9]

-

C-O Ether Stretch: The acetal group contains C-O single bonds. These bonds produce a very strong, characteristic absorption in the fingerprint region, typically between 1150 and 1050 cm⁻¹. This is often the most intense peak in the spectrum for an ether or acetal.

-

C-H Out-of-Plane Bending: The strong absorptions in the 770-690 cm⁻¹ range are due to the out-of-plane bending of the five adjacent C-H bonds on the benzene ring. The presence of strong bands in this specific region is highly diagnostic for a monosubstituted aromatic ring.[9]

Experimental Protocol: IR Data Acquisition

Caption: Workflow for acquiring a liquid film FT-IR spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing the molecular weight and valuable structural clues from the fragmentation pattern.

Table 4: Key Fragments in the EI Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 194 | Low | [M]⁺ | [C₁₂H₁₈O₂]⁺ |

| 149 | 15.06 | [M - OC₂H₅]⁺ | [C₁₀H₁₃O]⁺ |

| 103 | 99.99 | [CH(OC₂H₅)₂]⁺ | [C₅H₁₁O₂]⁺ |

| 91 | 53.13 | [C₇H₇]⁺ | Tropylium ion |

| 75 | 52.36 | [CH(OH)OC₂H₅]⁺ | [C₃H₇O₂]⁺ |

| 47 | 87.72 | [C₂H₅OH₂]⁺ | Protonated Ethanol |

Data Source: PubChem CID 80584, MassBank Accession JP008607.[1][10]

Expertise & Causality: The Fragmentation Pathway The molecular ion peak ([M]⁺) at m/z 194 is expected to be weak or absent, as acetals readily fragment.

-

Alpha-Cleavage: The most favorable fragmentation for acetals is cleavage of the C-C bond adjacent to the oxygenated carbon. This leads to the formation of a highly stable, resonance-stabilized oxonium ion.

-

Cleavage of the bond between the benzylic carbon and the acetal carbon results in the formation of the base peak at m/z 103 . This fragment, [CH(OC₂H₅)₂]⁺, is particularly stable due to the delocalization of the positive charge onto the two oxygen atoms. The other product of this cleavage is a benzyl radical (C₇H₇•).

-

-

Formation of the Tropylium Ion: The benzyl radical can rearrange to form the highly stable tropylium cation, [C₇H₇]⁺, at m/z 91 . This is a classic fragmentation pattern for compounds containing a benzyl group.

-

Loss of an Ethoxy Group: The molecular ion can lose an ethoxy radical (•OC₂H₅) to form the fragment at m/z 149 .

-

Rearrangement and Secondary Fragmentation: Smaller fragments like those at m/z 75 and m/z 47 arise from further rearrangements and cleavages of the primary fragments. For instance, the m/z 103 ion can lose an ethene molecule (C₂H₄) to form the ion at m/z 75.

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Trustworthiness through Self-Validation: This protocol ensures the separation of the analyte from impurities before mass analysis.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Setup:

-

Injector: Set to 250°C.

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program allows for the separation of volatile impurities before the analyte elutes.

-

-

Mass Spectrometry (MS) Setup:

-

Interface Temperature: Set to 280°C to prevent condensation.

-

Ion Source: Electron Ionization (EI) source set to 230°C.

-

Electron Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Injection and Acquisition:

-

Inject 1 µL of the prepared sample into the GC.

-

Begin data acquisition. The mass spectrum is recorded continuously as compounds elute from the GC column.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak, subtracting the background spectrum from just before or after the peak elutes to obtain a clean spectrum.

-

Compare the resulting spectrum to a reference library (e.g., NIST, Wiley) for confirmation.

-

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of this compound. The NMR data confirms the complete carbon-hydrogen framework, the IR spectrum identifies all key functional groups, and the mass spectrum verifies the molecular weight and reveals a predictable, logical fragmentation pattern. Together, these techniques provide an unambiguous molecular signature. The protocols and interpretations detailed herein are designed to serve as a reliable resource for scientists, ensuring the accurate identification and quality control of this compound in a research or industrial setting.

References

-

SpectraBase. (n.d.). Benzene, (2,2-diethoxyethyl)-. John Wiley & Sons, Inc. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). Phenylacetaldehyde diethyl acetal. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

University of Calgary. (n.d.). Aromaticity and Chemical Shift. Chem LibreTexts. Retrieved December 31, 2025, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved December 31, 2025, from [Link]

-

OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved December 31, 2025, from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved December 31, 2025, from [Link]

-

University of Regensburg. (n.d.). Characteristic IR Absorption of Benzene Derivatives. Retrieved December 31, 2025, from [Link]

-

MassBank. (2008, October 21). phenylacetaldehyde diethyl acetal. MassBank of North America (MoNA). Retrieved December 31, 2025, from [Link]

-

NIST. (n.d.). Benzene, (2,2-diethoxyethyl)-. In NIST Chemistry WebBook. Retrieved December 31, 2025, from [Link]

-

LibreTexts Chemistry. (n.d.). Characteristic IR Absorption of Benzene Derivatives. Retrieved December 31, 2025, from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved December 31, 2025, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved December 31, 2025, from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved December 31, 2025, from [Link]

Sources

- 1. Phenylacetaldehyde diethyl acetal | C12H18O2 | CID 80584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. spectrabase.com [spectrabase.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Charateristic IR Absorption of Benzene Derivatives [mail.almerja.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. massbank.eu [massbank.eu]

Physical and chemical properties of phenylacetaldehyde diethyl acetal

An In-depth Technical Guide to Phenylacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, analysis, and applications of phenylacetaldehyde diethyl acetal. Designed for the discerning scientist, this document moves beyond simple data recitation to explain the causality behind its characteristics and the strategic considerations for its use in experimental design.

Introduction and Molecular Identity

Phenylacetaldehyde diethyl acetal, systematically named (2,2-diethoxyethyl)benzene, is the diethyl acetal of phenylacetaldehyde.[1][2] As an acetal, it serves as a stable, protected form of the more reactive and less stable parent aldehyde, phenylacetaldehyde.[3] This stability is a key driver of its primary application in the fragrance and flavor industries, where it imparts desirable green and floral notes without the degradation issues associated with aldehydes.[4][5][6] It is also a valuable intermediate and protecting group in fine organic synthesis.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Common Synonyms: Phenylacetaldehyde diethyl acetal, 1,1-Diethoxy-2-phenylethane[2][7]

-

FEMA Number: 4625[1]

Physical and Organoleptic Properties

Phenylacetaldehyde diethyl acetal is a colorless to pale yellow liquid under standard conditions.[5] Its physical properties are critical for its handling, formulation, and purification.

Table 1: Key Physical Properties of Phenylacetaldehyde Diethyl Acetal

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₂ | [1][4] |

| Molecular Weight | 194.27 g/mol | [1][4] |

| Boiling Point | 237-238 °C @ 760 mmHg | [1][5] |

| Density | ~1.004 g/mL @ 20-25 °C | [3][8] |

| Refractive Index (n20/D) | ~1.493 | [3][8] |

| Flash Point | 89-91 °C (closed cup) | [8][9] |

| Water Solubility | 152.3 mg/L @ 25 °C (estimated, very low) | [5][7] |

| LogP | ~2.23 - 2.8 | [4][9] |

The low water solubility and moderate lipophilicity (indicated by LogP) are characteristic of an ether-like organic molecule of its size, governing its miscibility with organic solvents like ethanol and its utility in non-aqueous formulations.[4][10]

Organoleptic Profile: The Scientific Basis of Scent

The primary value of this molecule in commercial applications lies in its distinct aroma. Unlike its parent aldehyde, which has a powerful, sharp hyacinth and green odor that can be overpowering and unstable, the diethyl acetal presents a softer, more nuanced profile.[6][11]

-

Odor: Described as having green, floral, sweet, and hyacinth notes.[4][5] The acetal structure moderates the volatility and reactivity of the aldehyde group, resulting in a slower release of the fragrance and a more stable scent profile over time.

-

Flavor: At low concentrations, it can contribute sweet and green notes, but it may become bitter at higher levels.[3]

Chemical Properties and Reactivity

The chemical behavior of phenylacetaldehyde diethyl acetal is dominated by the acetal functional group. Understanding this chemistry is fundamental to its synthesis, purification, and application, particularly its use as a protecting group.

Acetal Stability and Formation

Acetals are generally stable under neutral and basic conditions, which is a significant advantage over aldehydes. Aldehydes are prone to oxidation and self-condensation (aldol reactions) under such conditions.[12][13] The conversion of phenylacetaldehyde to its diethyl acetal masks this reactivity, enhancing its shelf-life and broadening its formulation compatibility.[3]

The formation is an acid-catalyzed nucleophilic addition-elimination reaction between the aldehyde and two equivalents of an alcohol.[14][15] The reaction is reversible, and to drive it towards the acetal product, water must be removed from the system, typically via a Dean-Stark apparatus or the use of a dehydrating agent.[15]

Caption: Synthesis of Phenylacetaldehyde Diethyl Acetal.

Acid-Catalyzed Hydrolysis: The Deprotection Strategy

The most significant chemical reaction of acetals is their hydrolysis back to the parent aldehyde and alcohol under aqueous acidic conditions.[13][15] This reaction is the reverse of acetal formation and is mechanistically critical when using the acetal as a protecting group. The process is initiated by the protonation of one of the ether oxygens, converting it into a good leaving group (ethanol).

Caption: Acid-Catalyzed Hydrolysis of the Acetal.

Oxidation

The acetal functional group is resistant to many oxidizing agents that would readily react with the parent aldehyde.[16] For instance, phenylacetaldehyde is easily oxidized to phenylacetic acid.[17] The acetal, however, is stable to common oxidants under neutral or basic conditions, another key feature of its role as a protective group. Strong oxidizing conditions, particularly in the presence of acid, can lead to cleavage or other reactions.[16][18]

Synthesis and Characterization Protocols

Experimental Protocol: Synthesis

The following protocol describes a standard laboratory synthesis from phenylacetaldehyde.

Objective: To synthesize phenylacetaldehyde diethyl acetal by protecting the aldehyde functional group.

Materials:

-

Phenylacetaldehyde

-

Anhydrous Ethanol (absolute)

-

p-Toluenesulfonic acid (PTSA) or another acid catalyst

-

Toluene or Benzene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add phenylacetaldehyde (1.0 eq.), anhydrous ethanol (3.0 eq.), and a catalytic amount of PTSA (0.02 eq.). Add toluene as the solvent to fill the Dean-Stark trap.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield pure phenylacetaldehyde diethyl acetal.

Analytical Characterization

Confirming the identity and purity of the synthesized product is crucial.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming identity. The mass spectrum will show a characteristic fragmentation pattern, with prominent peaks often corresponding to the loss of ethoxy groups and fragments of the benzyl moiety.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), the acetal methine proton (CH), and the ethoxy groups (a quartet for OCH₂ and a triplet for CH₃).

-

¹³C NMR: Will display distinct signals for the aromatic carbons, the benzylic carbon, the acetal carbon (typically ~100-110 ppm), and the two carbons of the ethoxy groups.[1]

-

-

Infrared (IR) Spectroscopy: The spectrum is characterized by the absence of a strong carbonyl (C=O) stretch (around 1720 cm⁻¹) from the parent aldehyde and the presence of strong C-O stretching bands (around 1050-1150 cm⁻¹) characteristic of the acetal group.[1]

Applications in Industry and Research

-

Fragrance and Flavor: This is the predominant application. Its stability and pleasant green, floral scent make it a valuable component in perfumes, cosmetics, soaps, and detergents.[1][10][19] It provides a lasting hyacinth-like note that is difficult to achieve with the unstable aldehyde.[3]

-

Organic Synthesis: The acetal serves as an effective protecting group for the phenylacetaldehyde moiety.[10] It allows chemists to perform reactions on other parts of a molecule that would be incompatible with a reactive aldehyde group (e.g., using Grignard reagents, organolithiums, or reducing agents).[14] The aldehyde can be easily regenerated later via acid hydrolysis.[13]

Safety and Handling

While phenylacetaldehyde diethyl acetal is not classified as acutely toxic, proper laboratory handling is essential.[1] It is classified as a combustible liquid.[20][21]

Table 2: GHS Hazard Information

| Hazard Class | Category | Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[21] |

| Acute Oral Toxicity | Category 5 | H303: May be harmful if swallowed[21] |

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[9] Avoid contact with skin and eyes and inhalation of vapor.[20] Keep away from heat, sparks, and open flames.[20][21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][21] It should be stored away from strong acids and oxidizing agents, which can cause decomposition.[20]

Conclusion

Phenylacetaldehyde diethyl acetal is a chemically significant molecule whose properties are a direct consequence of its acetal structure. Its enhanced stability compared to its parent aldehyde is the cornerstone of its utility, enabling its widespread use as a robust fragrance ingredient and as a reliable protecting group in complex organic syntheses. A thorough understanding of its physical characteristics, reactivity—particularly its formation and acid-catalyzed cleavage—and analytical signatures is essential for its effective application in both industrial and research settings.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80584, Phenylacetaldehyde diethyl acetal. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Phenylacetaldehyde dimethyl acetal. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. Retrieved from [Link]

-

Scent.vn. (n.d.). Phenylacetaldehyde diethyl acetal (CAS 6314-97-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetaldehyde diethyl acetal, 6314-97-2. Retrieved from [Link]

- Google Patents. (n.d.). US2583112A - Process for the oxidation of acetals to acids.

- Heywood, D. L., & Phillips, B. (1958). The Oxidation of Unsaturated Acetals and Acylals with Peracetic Acid. The Journal of Organic Chemistry, 23(11), 1797–1799.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Phenylacetaldehyde: From Fragrance to Food and Beyond. Retrieved from [Link]

- Google Patents. (n.d.). US2360301A - Process for producing phenylacetaldehyde.

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 125950005, Phenylacetaldehyde diethyl acetal. Retrieved from [Link]

-

FlavorActiV. (n.d.). Phenylacetaldehyde: Flavour Origins & Prevention Guide. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Phenylacetaldehyde 10% in DPG. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

-

COSMILE Europe. (n.d.). PHENYLACETALDEHYDE DIETHYL ACETAL – Ingredient. Retrieved from [Link]

Sources

- 1. Phenylacetaldehyde diethyl acetal | C12H18O2 | CID 80584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 135038678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PHENYLACETALDEHYDE DIMETHYL ACETAL | 101-48-4 [chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. phenyl acetaldehyde diethyl acetal, 6314-97-2 [thegoodscentscompany.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. 苯乙醛二甲缩醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. perfumersworld.com [perfumersworld.com]

- 12. Phenylacetaldehyde|High-Purity Research Chemical [benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 15. Acetal - Wikipedia [en.wikipedia.org]

- 16. US2583112A - Process for the oxidation of acetals to acids - Google Patents [patents.google.com]

- 17. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cosmileeurope.eu [cosmileeurope.eu]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

The Discovery and Early Study of (2,2-Diethoxyethyl)benzene: From an Unstable Aldehyde to a Foundational Derivative

An In-depth Technical Guide for Researchers

Abstract: This technical guide delves into the early scientific investigations surrounding (2,2-Diethoxyethyl)benzene, more commonly known as phenylacetaldehyde diethyl acetal. The discovery of this compound is not a story of isolated identification, but rather an integral chapter in the broader narrative of understanding its parent aldehyde, phenylacetaldehyde. Due to the inherent instability of phenylacetaldehyde—its propensity for rapid oxidation and polymerization—early chemists faced significant challenges in its isolation and characterization. The synthesis of its diethyl acetal derivative proved to be a critical step, providing a stable, characterizable molecule that served as a proxy to confirm the structure and reactivity of the aldehyde itself. This paper will explore the initial synthetic challenges of phenylacetaldehyde, the chemical logic that led to the preparation of its acetal, the early experimental protocols, and the foundational role this work played in the fields of organic synthesis and fragrance chemistry.

Part 1: The Challenge of the Precursor: Phenylacetaldehyde's Inherent Instability

The story of this compound begins with its precursor, phenylacetaldehyde. This aromatic aldehyde is a naturally occurring compound, responsible for the honey-like, floral notes in many flowers and natural products, including buckwheat and chocolate[1][2]. However, its desirable fragrance belies its chemical fragility. Early researchers quickly discovered that phenylacetaldehyde is highly susceptible to two primary degradation pathways:

-

Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, phenylacetic acid, especially when exposed to air[3]. This process leads to a rapid loss of the desired fragrance and the introduction of acidic impurities.

-

Polymerization: In the presence of acidic or basic traces, phenylacetaldehyde undergoes self-condensation or polymerization, forming resinous, intractable materials[3]. This not only resulted in significant product loss but also complicated purification efforts like distillation.

These stability issues presented a significant barrier. To truly study phenylacetaldehyde, a method was needed to "protect" the reactive aldehyde group, allowing for purification and characterization without degradation.

Early Synthetic Approaches to Phenylacetaldehyde

The first challenge was obtaining phenylacetaldehyde itself. One of the most common and historically significant routes involves the isomerization of styrene oxide. This reaction, often catalyzed by acids, involves a 1,2-hydride shift, a mechanism similar to the Pinacol rearrangement[4][5].

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} end Diagram 1: Acid-catalyzed isomerization of styrene oxide to phenylacetaldehyde.

This method, while effective, required careful control of reaction conditions. The very acid used to catalyze the desired isomerization could also promote the unwanted polymerization of the final product[3][5]. This causality—where the solution to one problem creates another—is a classic challenge in organic synthesis and necessitated the development of a robust stabilization strategy.

Part 2: Acetal Formation - A Strategy for Stabilization and Discovery

The logical solution to the instability of phenylacetaldehyde was the application of a protecting group to the aldehyde moiety. The formation of an acetal by reacting the aldehyde with an alcohol under acidic conditions was the ideal choice. This reaction is reversible, allowing the stable acetal to be isolated and purified, and the parent aldehyde to be regenerated later if needed.

This compound is the diethyl acetal of phenylacetaldehyde. Its formation from the aldehyde and two equivalents of ethanol creates a stable ether linkage, effectively masking the reactive carbonyl group. This derivative is significantly less prone to oxidation and polymerization, making it an ideal candidate for purification by distillation and for spectroscopic characterization, which was crucial for confirming the structure of the elusive parent aldehyde. Early reports in the chemical literature often refer to phenylacetaldehyde acetals as byproducts or intermediates in reactions involving styrene derivatives, highlighting their role in complex reaction mixtures before their targeted synthesis became a focus[6][7].

Part 3: Early Synthetic Protocol and Characterization

While specific records of the very first synthesis are sparse, a plausible early 20th-century protocol can be reconstructed based on the established chemistry of the time. The trustworthiness of such a protocol relies on its simplicity and use of readily available reagents.

Workflow: Synthesis of this compound

dot graph G { graph [fontname="Arial", splines=true, overlap=false, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end Diagram 2: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Methodology

-

Apparatus Setup: A round-bottomed flask is fitted with a magnetic stirrer and a reflux condenser (if heating is desired, though often not necessary for this reaction).

-

Reagent Charging: To the flask, add 12.0 g (0.1 mol) of freshly prepared phenylacetaldehyde. Add 27.6 g (46.0 mL, 0.6 mol) of absolute ethanol.

-

Catalysis: While stirring, cautiously add 0.2 mL of concentrated sulfuric acid. An exotherm may be observed.

-

Reaction: Stir the mixture at ambient temperature for 4-6 hours.

-

Workup - Neutralization: Pour the reaction mixture into a separatory funnel containing 50 mL of a 5% sodium carbonate solution. Shake well, venting frequently.

-

Workup - Extraction: Add 50 mL of diethyl ether, shake, and allow the layers to separate. Collect the organic (top) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium chloride (brine) solution.

-

Workup - Drying: Transfer the ether layer to a clean flask and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate on a rotary evaporator. The resulting crude oil is then purified by fractional distillation under reduced pressure to yield this compound.

Characterization and Data

Early characterization would have relied on physical constants and elemental analysis rather than the spectroscopic methods common today. The stability of the acetal was key to obtaining reliable data.

| Property | Phenylacetaldehyde (Parent Aldehyde) | This compound (Acetal) | Rationale for Comparison |

| Molecular Formula | C₈H₈O[1] | C₁₂H₁₈O₂[] | Confirms addition of two ethanol units and loss of water. |

| Molar Mass | 120.15 g/mol [1] | 194.27 g/mol [] | Directly reflects the change in molecular formula. |

| Boiling Point | 195 °C (decomposes)[1] | 237-238 °C @ 760 mmHg | Higher boiling point and stability under distillation highlights the success of the protection strategy. |

| Appearance | Colorless liquid[1] | Colorless liquid[] | Both are liquids at room temperature. |

| Odor | Strong, sweet, honey, hyacinth[1][2] | Milder, green, floral | The change in odor is a direct consequence of modifying the functional group. |

| Reactivity | Prone to oxidation & polymerization[3] | Stable under neutral/basic conditions | Demonstrates the protective nature of the acetal group. |

Table 1: Comparative physical and chemical properties of phenylacetaldehyde and its diethyl acetal derivative.

Part 4: Significance of the Discovery

The successful synthesis and characterization of this compound was a significant, albeit understated, achievement in early organic chemistry.

-

Structural Confirmation: It provided unequivocal proof of the carbon skeleton and the presence of an aldehyde group in phenylacetaldehyde. By creating a stable, crystalline derivative (if other alcohols were used) or a distillable liquid, chemists could perform elemental analysis and determine physical constants that were impossible to obtain from the unstable aldehyde.

-

Foundation for Fragrance Chemistry: Phenylacetaldehyde is a cornerstone of floral fragrance compositions[9]. The ability to handle it in a stable, protected form as its diethyl acetal allowed for its incorporation into formulations where the aldehyde itself would degrade. The acetal itself is also used as a fragrance ingredient, providing a more stable, greener, and longer-lasting floral note than the parent aldehyde[2].

-

Advancement in Synthetic Methodology: The use of acetal protection for phenylacetaldehyde served as a practical demonstration of the protecting group strategy, a concept that is now fundamental to modern organic synthesis. It underscored the principle that transient or unstable intermediates can be studied and utilized effectively by converting them into more robust forms.

References

- Benchchem. (n.d.). Identifying and minimizing byproducts in phenylacetaldehyde synthesis.

- ResearchGate. (n.d.). SOI‐catalyzed isomerization of styrene oxide to phenylacetaldehyde via....

- Chemistry Stack Exchange. (2019). Acid-catalysed isomerisation of phenyl epoxide to aldehyde.

-

Scribd. (n.d.). One Pot Synthesis of Phenylacetaldehyde From Styrene. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phenylacetaldehyde – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume.

- Google Patents. (n.d.). US2360301A - Process for producing phenylacetaldehyde.

-

Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0041610). Retrieved from [Link]

- Google Patents. (n.d.). CN104529728A - Synthesis method of phenylacetaldehyde.

Sources

- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. Phenylacetaldehyde|High-Purity Research Chemical [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume - Google Patents [patents.google.com]

- 7. US2360301A - Process for producing phenylacetaldehyde - Google Patents [patents.google.com]

- 9. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]

(2,2-Diethoxyethyl)benzene CAS number 6314-97-2

An In-depth Technical Guide to (2,2-Diethoxyethyl)benzene (CAS 6314-97-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, also widely known as Phenylacetaldehyde Diethyl Acetal. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, core applications as a protecting group, and analytical characterization, grounded in established scientific principles and practical insights.

Introduction and Strategic Importance

This compound (CAS 6314-97-2) is an aromatic organic compound that serves a pivotal role in modern organic synthesis.[1] Structurally, it is the diethyl acetal of phenylacetaldehyde.[2] While it finds application as a specialty solvent, a chemical intermediate, and a fragrance agent due to its fresh, green, floral odor, its primary strategic value lies in its function as a robust protecting group for the aldehyde functional group.[][4][5][6]

In complex, multi-step syntheses, particularly in pharmaceutical development, it is often necessary to perform reactions on one part of a molecule while preventing a sensitive functional group, like an aldehyde, from reacting.[7][8] this compound exemplifies the "Protect-React-Deprotect" strategy, enabling chemists to mask the highly reactive aldehyde, perform necessary transformations under conditions that would otherwise destroy it, and then regenerate the aldehyde group cleanly.[9][10] This guide will explore the causality behind its effectiveness and provide the technical details required for its successful application.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6314-97-2 | [2][11] |

| Molecular Formula | C₁₂H₁₈O₂ | [2][11] |

| Molecular Weight | 194.27 g/mol | [2][11] |

| IUPAC Name | 2,2-diethoxyethylbenzene | [2] |

| Synonyms | Phenylacetaldehyde diethyl acetal, 1,1-diethoxy-2-phenylethane | [2][11][12] |

| Appearance | Colorless to pale yellow clear liquid | [][4] |

| Boiling Point | 237-238 °C @ 760 mmHg | [2][4] |

| Density | 0.964 g/cm³ | [] |

| Refractive Index | 1.485 | [] |

| Solubility | Water: 152.3 mg/L @ 25°C (estimated). Soluble in ethanol. | [][6] |

Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (multiplet, ~7.2-7.3 ppm), the methine proton of the acetal (triplet, ~4.5-4.7 ppm), the benzylic methylene protons (doublet, ~2.8-3.0 ppm), the methylene protons of the ethoxy groups (quartet, ~3.4-3.6 ppm), and the methyl protons of the ethoxy groups (triplet, ~1.1-1.2 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the aromatic carbons, the acetal carbon (~100-105 ppm), the benzylic carbon, and the carbons of the two ethoxy groups. The absence of a signal in the aldehyde region (~190-200 ppm) is a key indicator of successful acetal formation.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of a strong carbonyl (C=O) absorption around 1720-1740 cm⁻¹, which would be present in the starting material, phenylacetaldehyde. Key absorptions include strong C-O ether stretches (~1050-1150 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[13]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 194, corresponding to the molecular weight of the compound.[14]

Synthesis and Reaction Mechanism

The most common method for synthesizing this compound is the acid-catalyzed reaction of phenylacetaldehyde with two equivalents of ethanol. This reaction is a classic example of acetal formation.

Diagram 1: Synthesis of this compound

Caption: Acid-catalyzed formation of the diethyl acetal from phenylacetaldehyde.

The causality behind this synthesis is rooted in Le Chatelier's principle. Acetal formation is a reversible equilibrium process. To achieve a high yield of the product, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus. The acid catalyst (e.g., p-toluenesulfonic acid or dry HCl) protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol.

Experimental Protocol: Laboratory-Scale Synthesis

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: To a solution of phenylacetaldehyde (1.0 eq.) in toluene, add absolute ethanol (2.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

-